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Compound of Interest

Compound Name:
(5Z)-5-benzylideneimidazolidine-

2,4-dione

Cat. No.: B1200397 Get Quote

The 5-benzylidenehydantoin scaffold is a versatile pharmacophore that has been extensively

studied for a variety of therapeutic applications. This guide provides a comparative analysis of

the structure-activity relationships (SAR) of 5-benzylidenehydantoin derivatives, focusing on

their anticancer, anticonvulsant, and antimicrobial activities. The information is tailored for

researchers, scientists, and drug development professionals, with a focus on quantitative data,

experimental methodologies, and mechanistic insights.

Anticancer Activity: Targeting Tyrosine Kinases
A significant body of research on 5-benzylidenehydantoins has centered on their potential as

anticancer agents, particularly as inhibitors of receptor tyrosine kinases (RTKs) like the

Epidermal Growth Factor Receptor (EGFR).[1][2][3] Dysregulation of EGFR signaling is a key

factor in the development and progression of several cancers, making it a prime therapeutic

target.[4][5]

The anticancer activity of 5-benzylidenehydantoins is intricately linked to the nature and

position of substituents on both the hydantoin ring and the benzylidene moiety.

Substitution at N-1 and N-3 of the Hydantoin Ring: A lipophilic substituent at the N-1 position

is generally favorable for antiproliferative activity.[6] For instance, the compound UPR1024,

which bears a 1-phenethyl group, is a potent derivative.[6] Molecular modeling studies

suggest that the amide group of the hydantoin ring interacts with the hinge region of the

kinase's ATP-binding site.[7]
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The 5-Benzylidene Moiety: The benzylidene group is crucial for activity, as it is expected to

occupy a hydrophobic region within the catalytic domain of the kinase.[2] Substitutions on

the phenyl ring of the benzylidene group can significantly modulate activity. For example, a

hydroxyl group at the para-position, as seen in UPR1024, contributes to its high potency.[6]

Halogen substitutions have also been shown to influence activity, with a 4-bromo derivative

showing equipotent activity to doxorubicin in one study.[7]

Dual Mechanism of Action: Some 5-benzylidenehydantoins, including UPR1024, exhibit a

dual mechanism of action. They not only inhibit EGFR autophosphorylation but also induce

DNA damage, leading to an increase in p53 levels.[1][6] This multi-faceted approach could

be beneficial in overcoming drug resistance.[1]

The following table summarizes the in vitro activity of selected 5-benzylidenehydantoin

derivatives against various cancer cell lines and kinases.
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Compoun
d

R1 R3
5-
Substitue
nt

Target
IC50 / %
Inhibition

Referenc
e

UPR1024

(7)
Phenethyl H

(E)-4-

Hydroxybe

nzylidene

A549 cell

proliferatio

n

~10 µM [6]

Compound

28
Benzyl H

4-

Chlorobenz

ylidene

HER2

Kinase

57%

inhibition

@ 10 µM

[5]

Compound

32
Benzyl H

4-

Fluorobenz

ylidene

HER2

Kinase

60%

inhibition

@ 10 µM

[5]

Compound

38
Benzyl H

3,4-

Dichlorobe

nzylidene

HER2

Kinase

56%

inhibition

@ 10 µM

[5]

HA 5 H H

4-

Hydroxybe

nzylidene

EGFR

Kinase

60.9%

inhibition

@ 10 µM

[7]

HC 2 H H

2,4-

Dichlorobe

nzylidene

Cytotoxicity

vs.

Doxorubici

n

IC50 = 1.0

µM
[7]

HC 4 H H

3-

Methoxybe

nzylidene

Cytotoxicity

vs.

Doxorubici

n

IC50 = 0.6

µM
[7]

The diagram below illustrates the proposed mechanism of action for 5-benzylidenehydantoins

as EGFR inhibitors, leading to cell cycle arrest and apoptosis.
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Caption: EGFR signaling pathway and points of inhibition by 5-benzylidenehydantoins.

Anticonvulsant Activity
The hydantoin core is a well-established scaffold in anticonvulsant drugs, with phenytoin being

a classic example.[8] Research into 5-benzylidenehydantoins has revealed that this class also

possesses significant anticonvulsant properties.

5-Benzylidene vs. 5-Benzyl: Both 5-benzylidene and the corresponding reduced 5-

benzylhydantoins have been evaluated for anticonvulsant activity.[9]

Aromatic Substitution: Substitution on the 5-phenyl ring is critical for activity against

generalized tonic-clonic seizures.[8] Electron-withdrawing groups, such as a trifluoromethyl

group at the meta-position of the benzyl ring, have been found to be particularly effective.[9]

N-alkylation: N-methylation has been shown to decrease activity in the maximal electroshock

(MES) test but enhance activity against chemically-induced seizures.[10]

Lipophilicity: Increased lipophilicity, often achieved through halogen substitution, can

enhance anticonvulsant activity.[7]

Data for anticonvulsant activity is often presented as the dose required to protect a certain

percentage of animals from seizures (ED50).
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Compound 5-Substituent
Anticonvulsan
t Test

ED50 (mg/kg) Reference

14

3-

(Trifluoromethyl)

benzyl

MES (rats) Potent [9]

Phenytoin 5,5-Diphenyl MES (rats) 9.5 [8]

Note: Specific ED50 values for a range of 5-benzylidenehydantoins are not readily available in

the provided search results, but compound 14 was highlighted as the most potent in its series.

The following diagram outlines a typical workflow for screening compounds for anticonvulsant

activity.
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Caption: Workflow for in vivo anticonvulsant activity screening.

Antimicrobial Activity
While less explored than their anticancer and anticonvulsant properties, some 5-

benzylidenehydantoins have demonstrated promising antimicrobial activity, particularly against

Mycobacterium tuberculosis.[11]

Aromatic Substitution: Chloro-substitutions on the benzylidene ring appear to be beneficial

for antimycobacterial activity. Specifically, 2-chloro- and 2,4-dichlorobenzylidene derivatives

have shown notable effects.[11]
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Substitution at N-2: The substitution pattern at the N-2 position of the imidazoline-4-one core

(a related structure) also plays a role in the overall antimicrobial profile.[11]

Antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC).

Compound Class Target Organism MIC Range (µg/mL) Reference

2-Chloro- and 2,4-

dichlorobenzylidene

hydantoins

Mycobacterium

tuberculosis

Not specified, but

identified as active
[11]

Note: Specific MIC values for a series of compounds were not detailed in the initial search

results.

Experimental Protocols
Preparation: Prepare a reaction buffer containing the kinase, a substrate (e.g., poly-GT), and

ATP.

Compound Addition: Add the test 5-benzylidenehydantoin derivative at various

concentrations to the reaction mixture. A control with no inhibitor is also prepared.

Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a specific

duration to allow the kinase reaction to proceed.

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can

be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or by

measuring the depletion of ATP using a luminescent assay (e.g., ADP-Glo).[2]

Data Analysis: Calculate the percentage of kinase inhibition for each compound

concentration and determine the IC50 value.

Animal Model: Typically performed in rats or mice.

Compound Administration: The test compound is administered orally or intraperitoneally at

various doses.
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Induction of Seizure: After a predetermined time for drug absorption, a supramaximal

electrical stimulus is delivered through corneal or auricular electrodes.

Observation: The animals are observed for the presence or absence of a tonic hind limb

extension, which is indicative of a generalized tonic-clonic seizure.

Data Analysis: The dose at which 50% of the animals are protected from the tonic hind limb

extension (ED50) is calculated.

Preparation: A two-fold serial dilution of the test compound is prepared in a suitable broth

medium in a 96-well microtiter plate.

Inoculation: Each well is inoculated with a standardized suspension of the target

microorganism (e.g., Mycobacterium tuberculosis).

Incubation: The plate is incubated under appropriate conditions (temperature, time, and

atmosphere) for the growth of the microorganism.

Observation: The MIC is determined as the lowest concentration of the compound that

completely inhibits the visible growth of the microorganism.

This comparative guide highlights the significant therapeutic potential of the 5-

benzylidenehydantoin scaffold. The modular nature of this molecule allows for fine-tuning of its

biological activity through targeted chemical modifications, making it a promising platform for

the development of novel drugs for a range of diseases. Further research, particularly in

optimizing the pharmacokinetic and toxicological profiles of lead compounds, will be crucial in

translating these findings into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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